5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the sulfonamide group, and chlorination. One common method involves the reaction of 4-chlorobenzene sulfonamide with 3-cyano-4,6-dimethyl-2-chloropyridine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to amines or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both cyano and sulfonamide groups, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological effects .
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-3-cyano-N,4,6-trimethylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-9-13(8-18)15(19-10(2)14(9)17)23(21,22)20(3)12-6-4-11(16)5-7-12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIZOFKVNJAYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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